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Cat. No.: B15564134 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the octapeptide, Peptide T, a

molecule that has been a subject of interest in HIV research. We will delve into its core

structure, its mechanism of action as a viral entry inhibitor, and the intricate signaling pathways

it modulates. This document synthesizes key quantitative data, details relevant experimental

protocols, and provides visual representations of the molecular interactions and experimental

workflows.

Core Structure and Properties of Peptide T
Peptide T is a synthetic octapeptide, meaning it is a polymer composed of eight amino acid

residues.[1] Its sequence was derived from the V2 region of the HIV-1 envelope glycoprotein

gp120.[2] The high threonine content in its sequence is the origin of its name.[3]

The primary amino acid sequence of Peptide T is:

Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr (ASTTTNYT)[4][5]

A more stable analog, D-Ala1-Peptide T-amide (DAPTA), was developed for clinical studies. In

DAPTA, the L-Alanine at the first position is replaced with its D-isomer, and the C-terminus is

amidated to increase resistance to enzymatic degradation.[3]

Key Molecular Properties of Peptide T:
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Property Value Reference

Amino Acid Sequence
Ala-Ser-Thr-Thr-Thr-Asn-Tyr-

Thr
[4][5]

One-Letter Sequence ASTTTNYT [5]

Molecular Formula C35H55N9O16 [5]

Molecular Weight 857.9 g/mol [5]

Mechanism of Action: A CCR5 Antagonist
Peptide T functions as an HIV entry inhibitor by targeting the C-C chemokine receptor type 5

(CCR5), a key co-receptor for macrophage-tropic (R5) strains of HIV-1.[6] Initially, it was

thought to act on the CD4 receptor, but subsequent research clarified that its primary target is

CCR5.[2] While it may have some interaction with CD4, the binding affinity is remarkably low.[6]

The binding of the HIV-1 envelope protein gp120 to the CD4 receptor on a target immune cell

induces a conformational change in gp120, exposing a binding site for a co-receptor, typically

CCR5 or CXCR4. The subsequent interaction between gp120 and the co-receptor is essential

for the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cell.

Peptide T acts as a competitive antagonist at the CCR5 receptor.[7] It binds to CCR5 and

blocks the interaction of the gp120-CD4 complex with the co-receptor, thereby preventing viral

entry. This antagonistic action is specific to R5-tropic HIV strains, with little to no inhibitory

effect on viruses that use the CXCR4 co-receptor.[6]

Signaling Pathway of Peptide T
As a CCR5 antagonist, Peptide T modulates the downstream signaling pathways typically

activated by this G-protein coupled receptor (GPCR). CCR5 is known to couple to inhibitory G-

proteins (Gαi). The binding of a natural chemokine agonist (like RANTES) to CCR5 activates

the Gαi subunit, which in turn inhibits the enzyme adenylyl cyclase. This inhibition leads to a

decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

By blocking the binding of agonists to CCR5, Peptide T prevents this signaling cascade.

Therefore, in the presence of a CCR5 agonist, Peptide T would lead to a relative increase in
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intracellular cAMP levels compared to the agonist-treated state.
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Caption: Signaling pathway of Peptide T as a CCR5 antagonist.

Quantitative Data
The following table summarizes key quantitative data related to the activity of Peptide T and its

analog, DAPTA.

Parameter Value Description Reference

DAPTA IC50 0.06 nM

Inhibition of gp120

(Bal strain) binding to

CCR5

DAPTA IC50 0.32 nM

Inhibition of gp120

(CM235 strain)

binding to CCR5

Peptide T Peak

Inhibitory

Concentration

10⁻¹² to 10⁻⁹ M

Inhibition of R5 and

dual-tropic HIV-1

replication in various

cell types

[6]

Experimental Protocols
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This section outlines the general methodologies for key experiments used to characterize the

structure and function of Peptide T.

Peptide Synthesis and Purification
Peptide T and its analogs are synthesized using standard solid-phase peptide synthesis

(SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The

synthesized peptides are then cleaved from the resin and purified using reverse-phase high-

performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are

confirmed by analytical HPLC and mass spectrometry.

Receptor Binding Assays
Objective: To determine the binding affinity of Peptide T for the CCR5 receptor.

Method: Competitive Radioligand Binding Assay

Cell Culture: A cell line stably expressing the human CCR5 receptor (e.g., CHO-CCR5 or

HEK293-CCR5) is cultured to a suitable density.

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation

to isolate the membrane fraction containing the CCR5 receptors.

Binding Reaction: A constant concentration of a radiolabeled CCR5 ligand (e.g., ¹²⁵I-MIP-1α

or ³H-RANTES) is incubated with the cell membranes in the presence of increasing

concentrations of unlabeled Peptide T.

Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium.

The membrane-bound radioligand is then separated from the unbound radioligand by rapid

filtration through a glass fiber filter.

Quantification: The radioactivity retained on the filter is measured using a gamma or

scintillation counter.

Data Analysis: The data is plotted as the percentage of specific binding of the radioligand

versus the concentration of Peptide T. The IC50 value (the concentration of Peptide T that

inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression
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analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff

equation.

Start: CCR5-expressing
cell membranes

Incubate with radiolabeled
CCR5 ligand and varying

concentrations of Peptide T

Separate bound and unbound
ligand by filtration

Measure radioactivity
of bound ligand

Analyze data to determine
IC50 and Ki values

End
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Click to download full resolution via product page

Caption: Workflow for a competitive radioligand binding assay.

Chemotaxis Assays
Objective: To assess the ability of Peptide T to block CCR5-mediated cell migration.

Method: Transwell Migration Assay (Boyden Chamber)

Cell Preparation: A cell type that expresses CCR5 and is known to migrate in response to

CCR5 ligands (e.g., human monocytes or a CCR5-transfected cell line) is used. The cells are

washed and resuspended in a serum-free medium.

Assay Setup: A transwell insert with a porous membrane is placed into a well of a multi-well

plate. The lower chamber is filled with a medium containing a CCR5 agonist (e.g., RANTES

or MIP-1β) to create a chemoattractant gradient. Different concentrations of Peptide T are

added to both the upper and lower chambers to test its inhibitory effect.

Cell Seeding: The prepared cells are added to the upper chamber of the transwell insert.

Incubation: The plate is incubated for a period of time (typically a few hours) to allow for cell

migration through the pores of the membrane towards the chemoattractant in the lower

chamber.

Quantification of Migration: The non-migrated cells on the upper surface of the membrane

are removed. The cells that have migrated to the lower surface of the membrane are fixed

and stained (e.g., with crystal violet). The migrated cells can then be quantified by eluting the

stain and measuring its absorbance or by counting the cells under a microscope.

Alternatively, migrated cells in the bottom well can be counted using a cell counter or flow

cytometer.

Data Analysis: The number of migrated cells in the presence of Peptide T is compared to the

number of migrated cells in the absence of the peptide (positive control) and in the absence

of a chemoattractant (negative control).
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Caption: Workflow for a transwell migration (chemotaxis) assay.
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Signal Transduction Assays
Objective: To measure the effect of Peptide T on intracellular cAMP levels.

Method: cAMP Enzyme-Linked Immunosorbent Assay (ELISA) or Homogeneous Time-

Resolved Fluorescence (HTRF) Assay

Cell Culture and Stimulation: CCR5-expressing cells are cultured and then pre-treated with

various concentrations of Peptide T for a short period. The cells are then stimulated with a

CCR5 agonist (e.g., RANTES) to induce a decrease in cAMP levels. A phosphodiesterase

inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.

Cell Lysis: The cells are lysed to release the intracellular cAMP.

cAMP Measurement (ELISA): The cell lysate is added to a microplate pre-coated with a

cAMP capture antibody. A known amount of HRP-conjugated cAMP is then added. The

sample cAMP and the HRP-conjugated cAMP compete for binding to the capture antibody.

After washing, a substrate for HRP is added, and the resulting colorimetric signal is

measured. The signal is inversely proportional to the amount of cAMP in the sample.

cAMP Measurement (HTRF): The cell lysate is mixed with two conjugates: a cAMP antibody

labeled with a donor fluorophore (e.g., europium cryptate) and a cAMP molecule labeled with

an acceptor fluorophore (e.g., d2). In the absence of cAMP from the sample, the two

conjugates are in close proximity, allowing for Förster Resonance Energy Transfer (FRET).

The cAMP from the sample competes with the labeled cAMP, disrupting the FRET signal.

The HTRF signal is inversely proportional to the cAMP concentration.

Data Analysis: A standard curve is generated using known concentrations of cAMP. The

cAMP concentration in the cell lysates is determined by interpolating from the standard

curve. The effect of Peptide T on agonist-induced changes in cAMP levels is then calculated.
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Caption: Workflow for a cAMP measurement assay.
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Conclusion
Peptide T is a well-characterized octapeptide that acts as a specific antagonist of the HIV co-

receptor CCR5. Its ability to block the entry of R5-tropic HIV strains has made it a valuable tool

in virology and immunology research. Understanding its structure, mechanism of action, and

the signaling pathways it modulates is crucial for researchers and drug development

professionals working on novel anti-retroviral therapies. The experimental protocols outlined in

this guide provide a framework for the further investigation of Peptide T and other CCR5-

targeting molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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